![molecular formula C19H17N3O B379449 8-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)METHOXY]QUINOLINE](/img/structure/B379449.png)
8-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)METHOXY]QUINOLINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)METHOXY]QUINOLINE typically involves the cyclization of appropriate precursors. The reaction conditions often require a catalyst, such as nickel, and proceed under mild conditions to ensure high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
8-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)METHOXY]QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ether linkage can be targeted for substitution with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these
Properties
Molecular Formula |
C19H17N3O |
|---|---|
Molecular Weight |
303.4g/mol |
IUPAC Name |
8-[(1-ethylbenzimidazol-2-yl)methoxy]quinoline |
InChI |
InChI=1S/C19H17N3O/c1-2-22-16-10-4-3-9-15(16)21-18(22)13-23-17-11-5-7-14-8-6-12-20-19(14)17/h3-12H,2,13H2,1H3 |
InChI Key |
CTAFURJIYPXZAA-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2N=C1COC3=CC=CC4=C3N=CC=C4 |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1COC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


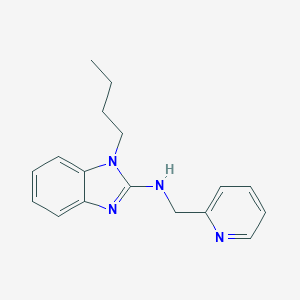
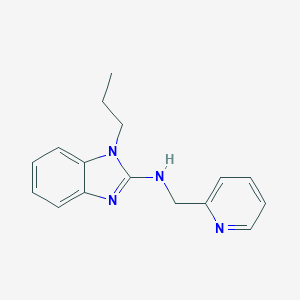
![N-(1,3-benzothiazol-2-yl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B379369.png)
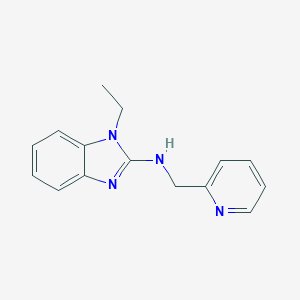
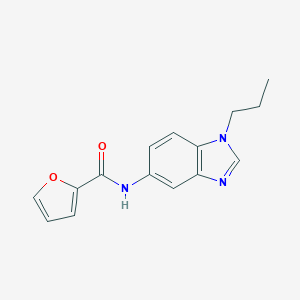
![1-[(3,4-DICHLOROPHENYL)METHYL]-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE](/img/structure/B379375.png)
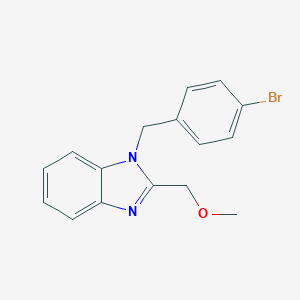
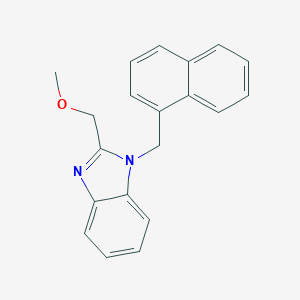
![1-[2-(4-bromophenoxy)ethyl]-2-(methoxymethyl)-1H-benzimidazole](/img/structure/B379380.png)
![1-[2-(2-Chlorophenoxy)ethyl]-2-(methoxymethyl)benzimidazole](/img/structure/B379381.png)
![N-[2-[(2,6-dimethylanilino)methyl]phenyl]-4-methylbenzenesulfonamide](/img/structure/B379382.png)
![1-ETHYL-2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE](/img/structure/B379384.png)
![2-(methoxymethyl)-1-[2-(1-naphthyloxy)ethyl]-1H-benzimidazole](/img/structure/B379387.png)
![1-[2-(4-fluorophenoxy)ethyl]-2-(phenoxymethyl)-1H-benzimidazole](/img/structure/B379389.png)
